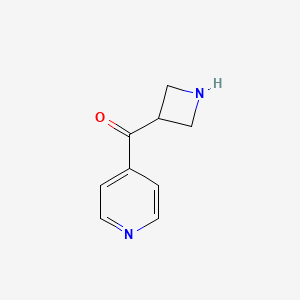

4-(Azetidine-3-carbonyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

azetidin-3-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C9H10N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2 |

InChI Key |

CGGLNTMBBVHJDF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azetidine 3 Carbonyl Pyridine and Its Analogs

General Strategies for Azetidine (B1206935) Ring Synthesis

The construction of the azetidine ring is a cornerstone in the synthesis of numerous biologically active compounds. General strategies predominantly rely on intramolecular reactions that form the crucial C-N bond to close the four-membered ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization stands as the most common and direct route to the azetidine scaffold. These methods involve a precursor molecule that already contains the nitrogen atom and the three carbon atoms destined to form the ring. A chemical transformation is then used to connect the nitrogen atom to the appropriate carbon atom, thereby forming the heterocyclic ring. The choice of precursor and reaction conditions is critical to overcoming the inherent ring strain of the azetidine system.

A foundational method for azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group at the γ-position of an amine. This can be achieved through the base-promoted cyclization of γ-amino alcohols or γ-haloamines. In the case of a γ-amino alcohol, the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. A base is then used to deprotonate the amine, which subsequently acts as a nucleophile, attacking the carbon bearing the leaving group to form the azetidine ring. frontiersin.org Similarly, for γ-haloamines, a base can facilitate the direct intramolecular displacement of the halide by the amine to yield the azetidine. frontiersin.org A one-pot synthesis of 1,3-disubstituted azetidines can be achieved by reacting primary amines with the in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.orgcapes.gov.br

| Precursor Type | Leaving Group | General Base | Product |

| γ-Amino alcohol | Tosylate, Mesylate | NaH, K2CO3 | Substituted Azetidine |

| γ-Haloamine | Cl, Br, I | NaH, Et3N | Substituted Azetidine |

The intramolecular aminolysis of epoxy amines provides a powerful and regioselective route to 3-hydroxyazetidines, which are valuable precursors for further functionalization. This method involves the nucleophilic attack of an amine on one of the electrophilic carbons of an epoxide within the same molecule. Recent research has demonstrated the efficacy of Lewis acid catalysis in promoting this cyclization. nih.gov For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording a variety of substituted azetidines in high yields. frontiersin.orgnih.gov The reaction tolerates a range of functional groups on the amine substituent. nih.govbohrium.com

The optimized conditions for this transformation typically involve using a catalytic amount of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) under reflux. frontiersin.orgnih.gov

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines nih.gov

| Amine Substituent (R) | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

| Benzyl (B1604629) | 5 | DCE | Reflux | 81 |

| 4-Methoxybenzyl | 5 | DCE | Reflux | 85 |

| 4-Chlorobenzyl | 5 | DCE | Reflux | 80 |

| n-Butyl | 5 | DCE | Reflux | 88 |

| tert-Butyl | 5 | DCE | Reflux | 82 |

| Allyl | 5 | DCE | Reflux | 65 |

A more modern and efficient approach to azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.org This methodology allows for the direct formation of the C-N bond by activating a typically inert C-H bond at the γ-position relative to the amine. Picolinamide (PA) is often used as a directing group and protecting group for the amine substrate. organic-chemistry.orgnih.gov These reactions are characterized by their use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgnih.gov The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

This strategy has been successfully applied to synthesize a variety of azetidine, pyrrolidine (B122466), and indoline (B122111) compounds. acs.orgorganic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis organic-chemistry.org

| Substrate | Pd Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| N-(3-Phenylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 75 |

| N-(3,3-Dimethylbutyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 85 |

| N-(2-Methyl-3-phenylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | 68 (d.r. >20:1) |

A novel and sustainable approach to azetidine synthesis is through electrocatalytic intramolecular hydroamination. organic-chemistry.orgnih.gov This method has been successfully applied to allylic sulfonamides to produce azetidines. organic-chemistry.orgnih.govresearchgate.net By merging cobalt catalysis with electrochemical oxidation, the regioselective generation of a key carbocationic intermediate is enabled, which then undergoes intramolecular C-N bond formation. organic-chemistry.orgnih.gov This technique avoids the use of stoichiometric chemical oxidants and has been shown to be effective for a range of substrates, including those with relevance to medicinal chemistry. organic-chemistry.org

The reaction is typically carried out in an undivided electrochemical cell using a constant voltage, with a cobalt-salen complex as the catalyst. organic-chemistry.org

The Mitsunobu reaction is a versatile method for the dehydrative cyclization of amino alcohols to form N-heterocycles, including azetidines. mdpi.com This reaction facilitates the conversion of a primary or secondary alcohol into a good leaving group in situ, which is then displaced by a nucleophile. organic-chemistry.org In the context of azetidine synthesis, a γ-amino alcohol is treated with a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com The amino group acts as the intramolecular nucleophile, attacking the activated alcohol to form the four-membered ring. nih.gov This reaction is known for proceeding under mild conditions and with an inversion of stereochemistry at the alcohol carbon. mdpi.com While highly effective for the synthesis of aziridines from β-amino alcohols, the Mitsunobu reaction can also be applied to the formation of azetidines from γ-amino alcohols. nih.govresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and efficient approach for the rapid assembly of the azetidine ring system, often proceeding in a single step with high regio- and stereoselectivity. rsc.org

Aza-Paternò−Büchi Reaction (Intermolecular [2+2] Photocycloaddition)

The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. rsc.orgnih.gov However, its application has been historically challenged by competing E/Z isomerization of the imine upon photoexcitation. nih.gov To overcome this, many successful examples have utilized cyclic imines or intramolecular variants to restrict this isomerization pathway. nih.govnih.gov

Recent advancements have focused on visible-light-mediated processes, which offer milder reaction conditions. For instance, the Schindler group developed a visible-light-mediated intramolecular [2+2] cycloaddition of unactivated alkenes to access complex tricyclic azetidines. acs.org They also reported an intermolecular reaction between oximes and alkenes using an iridium photocatalyst, achieving high yields of up to 99%. springernature.com A key finding from their research, in collaboration with the Kulik group, established that successful cycloaddition between acyclic oximes and activated alkenes depends on matching the frontier molecular orbital energies of the reactants, a low transition state energy for the cycloaddition compared to alkene dimerization, and sufficient accessibility of the oxime carbon. nih.govacs.org

The Swenton group has also contributed significantly, using 1,3-dimethyl-6-azauracil in acetone-sensitized photochemical [2+2] cycloadditions with various alkenes to produce azetidine-containing products in high yields. rsc.org

Table 1: Examples of Aza-Paternò−Büchi Reactions for Azetidine Synthesis

| Imine/Oxime Component | Alkene Component | Catalyst/Conditions | Yield (%) | Reference |

| Cyclic Oxime | Alkene | Iridium photocatalyst, visible light | up to 99% | springernature.com |

| Acyclic Oxime Ester | Activated Alkene | Visible light, triplet energy transfer | - | nih.govacs.org |

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | Acetone, UV light | 90% | rsc.org |

| Imine (intramolecular) | Unactivated Alkene | Visible light | - | acs.org |

[3+1]-Annulation Reactions

[3+1]-Annulation reactions provide an alternative route to azetidines. One notable example involves a relay catalysis strategy using a Lewis acid and a (hypo)iodite catalyst for the reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.org This method allows for the synthesis of biologically important azetidines. organic-chemistry.org Another approach, developed by Ukaji and coworkers, utilizes a [3+1] cycloaddition of azomethine ylides with aromatic isocyanides, catalyzed by Y(OTf)₃, to afford azetidine derivatives. rsc.org

TiCl₄-Promoted [3+3] Cycloaddition

A formal [3+3] cycloaddition of cyclopropane 1,1-diesters with azides, promoted by titanium tetrachloride (TiCl₄), has been developed for the synthesis of highly functionalized 1,4,5,6-tetrahydro-1,2,3-triazines (triazinines). nih.govacs.orgacs.org These triazinine products can be readily converted to biologically important azetidines through simple thermolysis. nih.govacs.orgacs.org The reaction can be performed under both stoichiometric and catalytic conditions, depending on the choice of solvent. acs.orgacs.org For example, using 20 mol % TiCl₄ in hexafluoroisopropanol (HFIP) can yield the triazinine product in 87% yield. acs.org

Strain-Release Strategies

The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of more complex molecules. Strain-release strategies involving 1-azabicyclo[1.1.0]butanes (ABBs) have emerged as a powerful method for constructing functionalized azetidines. unipr.itresearchgate.net

Direct Alkylation of 1-Azabicyclo[1.1.0]butanes (ABB)

A general method for the direct alkylation of ABB with various organometallic reagents in the presence of a copper catalyst has been reported. nih.govorganic-chemistry.org This approach allows for the rapid preparation of bis-functionalized azetidines bearing alkyl, allyl, vinyl, and benzyl groups. researchgate.netnih.govorganic-chemistry.org The reaction is typically performed using an organometal reagent (e.g., Grignard or organolithium) and a copper(II) triflate (Cu(OTf)₂) catalyst. nih.govacs.org This methodology has been extended to the synthesis of drug-like compounds and can also be applied to the alkylation of aziridines. nih.govorganic-chemistry.org Furthermore, a multicomponent reaction involving the lithiation of ABB followed by sequential addition of three electrophilic partners, driven by a unipr.itnih.gov-Brook rearrangement and strain-release, provides a modular route to diverse substituted azetidines. nih.gov

Table 2: Direct Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)

| Organometal Reagent | Catalyst System | Product Type | Reference |

| Grignard Reagents | Cu(OTf)₂ | Alkyl, Allyl, Vinyl, Benzyl Azetidines | nih.govorganic-chemistry.org |

| Organolithium Reagents | Cu(OTf)₂ | Functionalized Azetidines | acs.org |

| Azabicyclo[1.1.0]butyl-lithium | - | Substituted Azetidines | nih.gov |

Radical Strain-Release Photocatalysis

A visible-light-driven photocatalytic radical strategy offers a mild and efficient route to densely functionalized azetidines from ABBs. unipr.itresearchgate.netchemrxiv.org This method utilizes an organic photosensitizer to generate radical intermediates from sulfonyl imines. unipr.itresearchgate.net These radicals are then trapped by the ABB through a radical strain-release process, leading to the formation of difunctionalized azetidines in a single step. unipr.itresearchgate.netresearchgate.net This approach has been successfully applied to synthesize various azetidine targets, including derivatives of celecoxib (B62257) and naproxen. unipr.itresearchgate.net Mechanistic studies, including spectroscopic and computational analysis, have been crucial in understanding and optimizing this process. chemrxiv.orgresearchgate.net

Other Approaches for Azetidine Core Formation

Reduction of Azetidinones (β-Lactams)

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, represents a reliable and frequently employed method for the synthesis of the saturated azetidine ring. This transformation is typically achieved using powerful reducing agents that can reduce the amide functionality without cleaving the ring.

Commonly used reagents for this reduction include diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF) and lithium aluminum hydride (LiAlH₄). Alane (AlH₃), often generated in situ from LiAlH₄ and aluminum chloride (AlCl₃), is also a highly effective reagent for this purpose. These reductions generally proceed in good yields and, importantly, retain the stereochemistry of substituents on the β-lactam ring.

A key advantage of this method is the vast body of literature on the synthesis of β-lactams, providing access to a wide array of substituted azetidinones that can serve as precursors to correspondingly substituted azetidines. For instance, β-lactams can be synthesized through the well-known [2+2] cycloaddition of a ketene (B1206846) and an imine.

Table 1: Selected Reducing Agents for Azetidinone Reduction

| Reducing Agent | Typical Solvent | Comments |

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Effective and commonly used. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, requires careful handling. |

| Alane (AlH₃) | Diethyl ether | Highly efficient for this transformation. |

Ring Transformation from Oxiranes

The ring transformation of oxiranes provides another pathway to the azetidine core. This strategy often involves the intramolecular aminolysis of 3,4-epoxy amines. The regioselectivity of the ring-opening is a critical factor in determining the success of this approach.

Recent studies have shown that Lewis acids can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. For example, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been demonstrated to be an effective catalyst for this transformation. nih.govresearchgate.net This reaction proceeds in high yields and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govresearchgate.net The intramolecular SN2 reaction, where a nitrogen atom attacks a carbon of the epoxide, leads to the formation of the azetidine ring with an adjacent hydroxyl group, which can be a useful handle for further functionalization. nih.govresearchgate.net

This method is particularly valuable as it can generate azetidines with specific substitution patterns depending on the starting epoxy amine. The choice of catalyst and the stereochemistry of the epoxide are crucial in controlling the outcome of the reaction.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including azetidines. These methods avoid the use of metals and often proceed under mild conditions.

One notable organocatalytic approach involves the [2+2] cycloaddition of imines with ketenes generated in situ. Chiral amines, such as derivatives of proline, can be used as catalysts to induce enantioselectivity. For example, the reaction between an aldehyde and an aldimine in the presence of a pyrrolidine-based catalyst can lead to the diastereoselective synthesis of azetidin-2-ols. rsc.org

Another strategy is the amine-catalyzed cycloaddition of allenoates and imines. This method provides access to highly functionalized azetidines. The choice of the amine catalyst is critical for achieving high yields and stereoselectivity. These organocatalytic methods are attractive for their operational simplicity and their ability to generate chiral azetidine building blocks.

Strategies for Pyridine (B92270) Ring Functionalization and Derivatization

The introduction of substituents onto a pyridine ring is a fundamental aspect of synthesizing the target molecule and its analogs. Various methods exist for the construction and functionalization of the pyridine scaffold.

Synthesis of Substituted Pyridine Derivatives from Aliphatic Precursors

The de novo synthesis of pyridine rings from acyclic precursors is a versatile strategy that allows for the construction of highly substituted pyridines. These methods typically involve condensation reactions followed by cyclization and aromatization.

One modern approach involves a cascade reaction comprising a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. acs.org This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford the pyridine product. acs.org This method is modular and tolerates a good range of functional groups. acs.org

Another powerful one-step method involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine or quinoline (B57606) ring. beilstein-journals.org This approach is notable for its convergence and compatibility with various functional groups. beilstein-journals.org

Table 2: Examples of Pyridine Synthesis from Aliphatic Precursors

| Reaction Type | Key Reagents | Precursors | Comments |

| Cascade C-N Coupling/Electrocyclization | Cu-catalyst, Alkenylboronic acid | α,β-Unsaturated ketoxime O-pentafluorobenzoates | Modular and good functional group tolerance. acs.org |

| Amide Activation/Annulation | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | N-vinyl or N-aryl amides, π-nucleophiles | Convergent, one-pot synthesis. beilstein-journals.org |

Deprotonative Coupling with Carbonyl Compounds

Direct deprotonation of the pyridine ring followed by reaction with an electrophile, such as a carbonyl compound, is a common strategy for C-C bond formation at a specific position. The regioselectivity of the deprotonation is often directed by the electronic nature of existing substituents on the pyridine ring.

For pyridines bearing electron-withdrawing groups at the 3- and 5-positions, deprotonation typically occurs at the 4-position. Strong bases like lithium diisopropylamide (LDA) or n-butyllithium are often used, usually at low temperatures to avoid side reactions. smolecule.com More recently, milder conditions have been developed using an amide base generated in situ from a catalytic amount of a fluoride (B91410) source (e.g., CsF) and a stoichiometric amount of an amine like tris(trimethylsilyl)amine. smolecule.comnih.gov This system allows for the deprotonative coupling of 3,5-disubstituted pyridines with various aldehydes at ambient temperatures. smolecule.comnih.gov

To synthesize 4-(azetidine-3-carbonyl)pyridine, a plausible route would involve the coupling of a 4-lithiated or 4-magnesiated pyridine species with an N-protected azetidine-3-carboxylic acid derivative, such as an ester or a Weinreb amide. The N-protecting group, for instance, a tert-butoxycarbonyl (Boc) group, would be crucial to prevent side reactions at the azetidine nitrogen and would be removed in a final step.

Copper-Catalyzed Condensation Reactions

Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of pyridine and azetidine ring systems. While direct copper-catalyzed condensation for the specific this compound linkage is not extensively documented, related copper-catalyzed methodologies for constructing the individual heterocyclic cores are well-established. For instance, a novel and efficient copper-catalyzed [3+3] annulation of ketones with oxime acetates provides a versatile route to diverse pyridine derivatives. nih.gov This method is valued for its excellent functional group tolerance and the use of readily available starting materials. nih.gov The reaction proceeds through the formation of enone and imine intermediates, which then undergo a cascade annulation and oxidative aromatization to yield the pyridine scaffold. nih.gov

In the realm of azetidine synthesis, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov This process efficiently constructs the strained four-membered azetidine ring. nih.gov Furthermore, copper(I)-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines has been developed to furnish azepinoindoles, showcasing the utility of copper catalysis in forming nitrogen-containing rings through C-C and C-N bond formation. rsc.org

Synthetic Routes to this compound and its Amide Analogs

The construction of this compound and its amide analogs predominantly relies on robust amide coupling reactions and strategies involving key intermediates like Schiff bases. These methods allow for the modular assembly of the target compounds from readily available azetidine and pyridine precursors.

Amide Coupling Reactions for Carbonyl Linkage Formation

Amide bond formation is a cornerstone of organic synthesis and is frequently employed in the final steps of constructing complex molecules like this compound. nih.gov This transformation typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. nih.gov

The synthesis of analogs often involves the coupling of azetidine-3-carboxylic acid derivatives with various amines. A series of novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized through a multistep process where the key step was the amide coupling of a protected azetidine-3-carboxylic acid. researchgate.net The synthesis of azetidine-3-carboxylic acid itself can be achieved through an improved process involving the triflation of diethyl bis(hydroxymethyl)malonate, followed by azetidine ring formation via intramolecular cyclization with an amine, and subsequent decarboxylation and hydrogenation. google.com The development of synthetic routes to new functionalized azetidine-3-carboxylic acid derivatives provides a platform for creating diverse analogs through nucleophilic substitution and further elaboration of the amino and carboxyl groups. nih.gov

Table 1: Examples of Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used system for forming amide bonds. nih.gov |

| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) is another classic combination for activating carboxylic acids. nih.gov |

| HATU/DIPEA | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with diisopropylethylamine (DIPEA) is a highly effective reagent, especially for sterically hindered couplings. nih.gov |

| T3P® | 1-Propylphosphonic anhydride (T3P®) is used as a coupling agent for the synthesis of bispyridine-based ligands via amide coupling. nih.gov |

This table summarizes common coupling reagents used in amide synthesis, which are applicable to the coupling of azetidine-3-carboxylic acid derivatives.

Analogously, the synthesis can proceed by coupling pyridine-4-carboxylic acid (isonicotinic acid) or its derivatives with an azetidine-containing amine. Amide coupling reactions have been successfully used to synthesize bispyridine-based ligands by reacting isonicotinic acid with diaminoalkanes. nih.gov This methodology can be adapted for the synthesis of this compound analogs. The use of coupling agents like 1-propylphosphonic anhydride in a suitable solvent such as DMF or DMSO facilitates this transformation. nih.gov

Utilization of Schiff Base Intermediates in Azetidine-Pyridine Hybrid Synthesis

Schiff base intermediates are valuable in the synthesis of heterocyclic compounds, including azetidine and pyridine derivatives. A new series of 4-oxo-azetidine derivatives containing a pyridine moiety were synthesized from Schiff base derivatives. researchgate.netijpbs.net The synthesis involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the 2-azetidinone (β-lactam) ring. researchgate.netjmchemsci.com These Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone. researchgate.net This approach allows for the incorporation of both the pyridine and a precursor to the azetidine ring within the same molecule before the final cyclization to form the azetidinone.

Table 2: General Scheme for Azetidinone Synthesis from Schiff Bases

| Step | Reactants | Conditions | Product |

| 1 | Amine (containing a pyridine moiety) + Aldehyde/Ketone | Ethanol, catalytic acid | Schiff Base |

| 2 | Schiff Base + Chloroacetyl chloride | Dioxane, Triethylamine | 4-oxo-azetidine (β-lactam) |

This table outlines the general two-step process for synthesizing 4-oxo-azetidines from pyridine-containing Schiff bases.

Synthetic Diversification Strategies for the Azetidine-Pyridine Core

Once the core azetidine-pyridine scaffold is assembled, further diversification can be achieved through various chemical transformations. A deconstruction-reconstruction strategy has been reported for the diversification of pyrimidines, which can be conceptually extended to other nitrogen heterocycles. nih.govresearchgate.net This involves converting the heterocycle into a reactive intermediate that can then be used in various heterocycle-forming reactions. nih.govresearchgate.net For the azetidine-pyridine core, diversification can be achieved by modifying either the azetidine or the pyridine ring. Functional groups on the azetidine ring, such as those introduced during the synthesis of functionalized azetidine-3-carboxylic acid derivatives, can be manipulated through nucleophilic substitution. nih.gov Similarly, the pyridine ring can be functionalized using standard aromatic substitution reactions, provided the existing substituents allow for it. The development of diverse azetidine-based scaffolds for CNS-focused libraries highlights the importance of functional group pairing reactions to generate skeletal diversity. acs.org

Suzuki–Miyaura Cross-Coupling for Diversification

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. yonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of azetidine-pyridine hybrids, the Suzuki-Miyaura coupling serves as a powerful tool for diversification. For instance, it can be employed to introduce a wide array of aryl and heteroaryl substituents onto the azetidine or pyridine ring, starting from a halogenated precursor. The reaction conditions are generally mild, and it tolerates a broad range of functional groups, which is crucial when dealing with complex molecules. nih.gov The use of different palladium catalysts and ligands can be optimized to achieve high yields and selectivity. yonedalabs.com

A notable application involves the coupling of arylboronic acids with halogenated azetidine or pyridine derivatives. This approach allows for the modular synthesis of a library of compounds with varied substitution patterns, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. For example, a 3-iodoazetidine (B8093280) can be coupled with various aryl Grignard reagents in the presence of an iron catalyst, demonstrating the adaptability of cross-coupling methods. rsc.org

Recent advancements have also focused on making the Suzuki-Miyaura coupling more environmentally friendly by using "green" solvents and nickel catalysts as a more economical alternative to palladium. nih.gov The reaction's utility extends to the coupling of unprotected, nitrogen-rich heterocycles, which are often challenging substrates. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Feature |

| Halogenated Azetidine/Pyridine | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted Azetidine/Pyridine | High functional group tolerance |

| 3-Iodoazetidine | Aryl Grignard Reagent | Iron Catalyst | 3-Arylazetidine | Use of a more abundant metal catalyst |

| Heterocyclic Halide | Heterocyclic Boronic Acid | Nickel Catalyst | Bi-heterocyclic Compound | "Green" chemistry approach |

Hiyama Cross-Coupling

The Hiyama cross-coupling reaction presents an alternative to the Suzuki-Miyaura coupling, utilizing organosilanes as the organometallic partner. This palladium-catalyzed reaction couples organosilanes with organic halides or triflates. A key feature of the Hiyama coupling is the activation of the silicon-carbon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).

While less common than the Suzuki-Miyaura coupling for this specific application, the Hiyama coupling offers distinct advantages. Organosilanes are often stable, less toxic, and can be prepared through various synthetic routes. In a notable example, an intramolecular Hiyama coupling was developed for the synthesis of silicon-containing heterocycles, demonstrating the reaction's utility in creating value-added organosilane products. nih.gov This intramolecular variant proceeded with an inversion of stereochemistry at the silicon center, highlighting the stereospecific nature of the reaction. nih.gov

The development of palladium-catalyzed synthesis of 4-sila-4H-benzo[d] acs.orgchemrxiv.orgoxazines through intramolecular Hiyama coupling showcases an unconventional yet effective application of this methodology. nih.gov This approach could potentially be adapted for the synthesis of azetidine-pyridine hybrids where a silicon-containing linker is desired.

Reactions with Azetidine Sulfonyl Fluorides

A novel and powerful method for the functionalization of azetidines involves the use of azetidine sulfonyl fluorides (ASFs). acs.orgnih.govnih.gov These reagents act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgnih.govnih.gov Under mild thermal conditions, ASFs are activated and the resulting reactive intermediates can be coupled with a wide range of nucleophiles. acs.orgnih.govnih.gov

This methodology provides a mild and effective strategy to access new azetidine derivatives. acs.orgnih.govnih.gov The reaction exhibits broad functional group tolerance, allowing for the presence of sensitive groups like free alcohols, tertiary amines, esters, and pyridines. acs.org This makes it particularly suitable for the late-stage functionalization of complex molecules.

The deFS reaction of ASFs with amine nucleophiles proceeds without the competing Sulfur-Fluoride Exchange (SuFEx) reactivity. nih.gov This selectivity is crucial for achieving high yields of the desired 3-substituted azetidines. The resulting products can be further diversified, for example, by removing protecting groups to reveal a free NH group on the azetidine, which can serve as a vector for further chemical modifications. nih.gov

| Reagent | Nucleophile | Reaction Type | Product | Key Feature |

| Azetidine Sulfonyl Fluoride (ASF) | Amine | Defluorosulfonylation (deFS) | 3-Amino-azetidine derivative | Mild conditions, broad nucleophile scope |

| Azetidine Sulfonyl Fluoride (ASF) | Alcohol | SuFEx (under anionic conditions) | Azetidine sulfonate ester | Access to S(VI) derivatives |

Stereoselective Synthesis of Azetidine-Pyridine Hybrids

The three-dimensional structure of molecules is critical for their biological activity. Therefore, the stereoselective synthesis of azetidine-pyridine hybrids, which controls the spatial arrangement of atoms, is of paramount importance.

Diastereoselective and Enantioselective Approaches

The synthesis of chiral azetidine-containing compounds can be achieved through various stereoselective methods. These approaches aim to produce a single stereoisomer (enantiomer or diastereomer) of the target molecule.

One powerful strategy involves the use of chiral starting materials. For example, chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess, can be used to prepare chiral azetidin-3-ones through a gold-catalyzed intermolecular oxidation of alkynes. nih.gov This method avoids the use of toxic diazo intermediates and allows for the synthesis of azetidin-3-ones with excellent enantiopurity. nih.gov

Another approach is the diastereoselective functionalization of an existing azetidine ring. For instance, the α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes can proceed with high diastereoselectivity when using various electrophiles. rsc.org The borane (B79455) group acts as a stereodirecting group, influencing the approach of the electrophile.

Furthermore, an electrocyclization route to azetidine nitrones has been discovered, providing access to these strained heterocycles. nih.gov These nitrones can then undergo various reactions, such as cycloadditions and nucleophilic additions, to form highly substituted azetidines with excellent diastereoselectivity. nih.gov This method represents a fundamentally different approach to azetidine synthesis compared to traditional cyclization methods. nih.gov

The development of a polar radical crossover strategy allows for the one-pot, stereoselective synthesis of trisubstituted azetidines from azetine derivatives. chemrxiv.org This method demonstrates high diastereoselectivity and highlights the importance of ligand choice in maximizing stereocontrol. chemrxiv.org

| Method | Starting Material | Key Transformation | Stereochemical Outcome |

| Gold-catalyzed oxidation | Chiral N-propargylsulfonamide | Intermolecular alkyne oxidation | Enantioselective synthesis of azetidin-3-ones |

| α-Alkylation | N-borane-azetidine-2-carboxylate | Electrophilic addition | Diastereoselective functionalization |

| Electrocyclization | N-alkenylnitrone | 4π-electrocyclization | Diastereoselective synthesis of substituted azetidines |

| Polar Radical Crossover | Azetine derivative | Radical crossover of borate (B1201080) derivatives | Diastereoselective synthesis of trisubstituted azetidines |

Chemical Reactivity and Derivatization of 4 Azetidine 3 Carbonyl Pyridine Scaffold

Reactivity of the Azetidine (B1206935) Ring

The significant ring strain of approximately 25.4 kcal/mol is a driving force behind the reactivity of the azetidine ring. rsc.org This inherent strain, while rendering the ring more reactive than its five-membered pyrrolidine (B122466) analogue, still allows for easier handling compared to the more strained three-membered aziridines. rsc.orgrsc.orgresearchwithrutgers.com This balance of stability and reactivity enables a range of chemical transformations.

Ring-Opening Reactions and Strain-Driven Reactivity

The considerable strain within the azetidine ring makes it susceptible to ring-opening reactions, a key aspect of its strain-driven reactivity. rsc.orgrsc.orgresearchwithrutgers.com These reactions can be initiated by various reagents and conditions, leading to the formation of diverse acyclic or larger heterocyclic structures.

One notable example is the acid-mediated intramolecular ring-opening decomposition. In certain N-substituted aryl azetidines, the presence of a pendant amide group can lead to nucleophilic attack on the protonated azetidine ring, resulting in its cleavage. nih.gov The stability of the azetidine ring in these cases is influenced by the basicity of the azetidine nitrogen. nih.gov

Furthermore, the combination of photochemical cyclization and subsequent strain-release ring-opening presents a modern strategy for synthesizing complex molecules. beilstein-journals.org This "build and release" approach utilizes the stored strain energy in the photochemically generated azetidine intermediate to facilitate functionalization through ring-opening. beilstein-journals.org For instance, photogenerated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids to form highly substituted dioxolanes. beilstein-journals.org

The table below summarizes key aspects of ring-opening reactions involving the azetidine scaffold.

| Reaction Type | Trigger | Outcome | Reference |

| Intramolecular Decomposition | Acid, Pendant Amide | Ring-opening | nih.gov |

| Strain-Release Ring-Opening | Photogenerated Azetidinol, Ketones/Boronic Acids | Dioxolane Formation | beilstein-journals.org |

Nucleophilic Substitutions on the Azetidine Ring

Intramolecular SN2 reactions are a common and effective method for the formation of the azetidine ring itself, where a nitrogen atom acts as a nucleophile, attacking a carbon atom with a suitable leaving group. researchgate.netnih.gov This fundamental reactivity also extends to substitutions on the pre-formed azetidine ring, allowing for its further functionalization.

Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for derivatization. Its nucleophilicity allows for a variety of functionalization reactions, including alkylation and acylation. For instance, the nitrogen can be deprotected and subsequently substituted, or modified using click chemistry approaches. nih.gov This versatility is crucial for the late-stage modification of complex molecules containing the azetidine scaffold, such as cyclic peptides, enabling the attachment of various functional groups like dyes and biotin (B1667282) tags. nih.gov

In the context of synthesizing spirocyclic azetidines, the nucleophilicity of the azetidine nitrogen can be temporarily attenuated by using a protecting group like Boc (tert-butyloxycarbonyl). nih.gov This allows for other desired reactions to occur before the nitrogen is deprotected and further functionalized. nih.gov

Rearrangement Reactions

The strained nature of the azetidine ring can also drive rearrangement reactions, leading to the formation of different heterocyclic systems. One such transformation is the ring expansion of aziridines to azetidines. This process has been observed when N-alkylidene-(2,3-dibromo-2-methylpropyl)amines are treated with sodium borohydride (B1222165) in methanol, proceeding through an aziridine (B145994) intermediate that subsequently rearranges to a 3-methoxyazetidine. researchgate.net

Another type of rearrangement involves the intramolecular reaction of 3-halo-4-aminopyridines with acyl chlorides. This reaction proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion and the formation of pyridin-4-yl α-substituted acetamides. nih.gov

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in 4-(azetidine-3-carbonyl)pyridine is an electron-deficient aromatic system, which significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com This deactivation is further enhanced in acidic media, where the nitrogen atom is protonated, making the ring even more electron-deficient. youtube.comrsc.org Consequently, electrophilic substitution on pyridine typically requires harsh reaction conditions and often results in low yields. youtube.com

The substitution pattern is also affected by the nitrogen atom, with electrophilic attack generally favoring the meta-position (C-3 and C-5). youtube.comyoutube.com This is because the intermediates formed by attack at the ortho (C-2 and C-6) and para (C-4) positions have a resonance structure where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable.

The table below outlines the general reactivity of pyridine towards electrophilic aromatic substitution.

| Reaction | Reactivity | Directing Effect | Conditions | Reference |

| Electrophilic Aromatic Substitution | Deactivated | Meta-directing | Vigorous | youtube.comyoutube.com |

However, the reactivity of the pyridine ring can be enhanced by the introduction of electron-donating groups. youtube.com Conversely, the presence of the azetidine-3-carbonyl group, which is electron-withdrawing, is expected to further deactivate the pyridine ring towards electrophilic attack.

Nucleophilic Aromatic Substitution on Substituted Pyridines

The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2 and C-4 positions relative to the ring nitrogen. stackexchange.comnih.govquimicaorganica.org This reactivity is a consequence of the nitrogen atom's inductive electron-withdrawing effect, which polarizes the ring and stabilizes the anionic Meisenheimer intermediate formed during the reaction. stackexchange.comyoutube.com The presence of a good leaving group, such as a halide, at these positions facilitates the substitution process. youtube.com

In the context of this compound, the azetidine-3-carbonyl substituent at the 4-position further influences the reactivity of the pyridine ring. While this substituent itself is not a leaving group, its electron-withdrawing nature can activate other positions on the pyridine ring for nucleophilic attack, should a suitable leaving group be present. For instance, if a halogen were introduced at the 2-position of the pyridine ring, its displacement by a nucleophile would be a feasible transformation.

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. stackexchange.comyoutube.com This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2 or C-4 positions, which accounts for the enhanced stability of these intermediates and the regioselectivity of the reaction. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.comyoutube.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reaction conditions can vary depending on the reactivity of the substrate and the nucleophile, but often involve heating in a suitable solvent. youtube.com

Reactivity of the Amide Linkage

The amide bond is a cornerstone of peptide chemistry and is known for its stability. However, under specific conditions, it can undergo various transformations.

The amide linkage in this compound, while generally stable, can be hydrolyzed under both acidic and basic conditions to yield 3-carboxyazetidine and 4-aminopyridine. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Amide hydrolysis is a critical consideration, especially in the context of drug design, as it can affect the metabolic stability of a compound. Studies on related amide-containing molecules have shown that the stability of the amide bond can be influenced by the electronic and steric properties of the adjacent groups. nih.gov For instance, the strained nature of the azetidine ring might influence the rate of hydrolysis compared to less strained acyclic amides.

In a broader context, the hydrolysis of amide bonds is a well-studied process. For example, palladium(II) and platinum(II) complexes have been shown to promote the hydrolysis of amide bonds in dipeptides. nih.gov While not directly involving this compound, this research highlights the potential for metal-catalyzed hydrolysis under specific conditions.

The carbonyl group of the amide linkage is a key site for chemical modification. It can undergo reduction to the corresponding amine, providing a route to 3-(aminomethyl)azetidine derivatives. Common reducing agents for amides, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), can be employed for this transformation. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the opening of the strained azetidine ring.

The carbonyl group is a fundamental functional group in organic chemistry, and its reactivity is well-documented. spectroscopyonline.com The stretching vibration of the C=O bond gives a strong signal in infrared spectroscopy, typically in the range of 1900-1600 cm-1. spectroscopyonline.com Biocatalytic reduction of ketones using carbonyl reductases is another powerful method for the stereoselective synthesis of chiral alcohols, which could potentially be adapted for the reduction of the carbonyl in related piperidone structures. nih.gov

Derivatization Strategies for Scaffold Expansion

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through derivatization of both the azetidine and pyridine rings.

The azetidine ring offers opportunities for substitution at the nitrogen atom and the remaining carbon atoms. The secondary amine of the azetidine ring can be readily N-alkylated or N-acylated to introduce a wide variety of functional groups. organic-chemistry.org This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and basicity. Furthermore, synthetic methods exist for the introduction of substituents at other positions of the azetidine ring, often starting from appropriately functionalized precursors. frontiersin.orgacs.org The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a competing pathway depending on the reaction conditions and the nature of the substituents. rsc.orgresearchgate.netmagtech.com.cn

The pyridine ring can also be functionalized through various reactions. As previously discussed, nucleophilic aromatic substitution can be employed if a suitable leaving group is present. nih.govquimicaorganica.org Additionally, electrophilic aromatic substitution on the pyridine ring is possible, although it typically requires harsh conditions and proceeds with lower regioselectivity, favoring the 3-position. nih.gov The presence of the azetidine-3-carbonyl group will influence the regioselectivity of such reactions.

Table 1: Potential Derivatization Reactions

| Ring System | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Azetidine | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine |

| Azetidine | N-Acylation | Acyl chlorides, Anhydrides | Tertiary amide |

| Pyridine | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates (with a leaving group) | Substituted pyridine |

The this compound scaffold is an excellent building block for the construction of more complex, hybrid molecular architectures. The functional handles present on both the azetidine and pyridine rings, as well as the amide linkage, can be utilized in a variety of coupling reactions to link this scaffold to other molecular fragments.

For example, the secondary amine of the azetidine ring can be used in amide bond forming reactions with carboxylic acids, or in reductive amination reactions with aldehydes and ketones. organic-chemistry.org The pyridine ring, if appropriately functionalized with a halide or a boronic acid derivative, can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

The concept of creating hybrid molecules by combining different pharmacophores is a common strategy in drug discovery. nih.govnih.gov For instance, the conjugation of pyridine-3-carboxamide (B1143946) derivatives with other heterocyclic systems has been explored to develop new therapeutic agents. nih.gov Similarly, the this compound scaffold can be incorporated into larger molecules to explore new chemical space and biological activities. The synthesis of complex piperidine (B6355638) structures through modular approaches highlights the power of using functionalized heterocyclic building blocks. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Carboxyazetidine |

| 4-Aminopyridine |

| 3-(Aminomethyl)azetidine |

| Pyridine-3-carboxamide |

| Lithium aluminum hydride |

Structural and Conformational Analysis

Conformational Preferences of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. Unlike planar cyclobutane, the azetidine ring is puckered to alleviate some of this strain. The parent azetidine molecule has a puckering angle of approximately 37°. cam.ac.uk This puckering creates two non-equivalent positions for substituents on the ring carbons.

In 4-(Azetidine-3-carbonyl)pyridine, the bulky pyridin-3-ylcarbonyl group at the C3 position is expected to have a dominant influence on the ring's conformation. To minimize steric interactions, the substituent will likely favor a pseudo-equatorial position. The puckering of the azetidine ring is a dynamic equilibrium, and the presence of a substituent can influence the energy barrier between different puckered conformations. Computational studies on other 3-substituted azetidines have shown that the nature and size of the substituent are critical in determining the preferred ring pucker. For instance, in fluorinated azetidine derivatives, the ring pucker is influenced by electrostatic interactions between the substituent and the nitrogen atom. researchgate.net

The conformational state of the azetidine ring can be described by its puckering amplitude and phase. While specific experimental data for this compound is not available, typical values for substituted azetidines can be considered.

Table 1: Representative Puckering Parameters for Substituted Azetidine Rings This table presents hypothetical yet realistic data based on known values for similar azetidine derivatives to illustrate the concept.

| Parameter | Value Range | Description |

| Puckering Amplitude (q) | 0.1 - 0.3 Å | Describes the extent of out-of-plane deviation of the ring atoms. |

| Puckering Phase (φ) | Variable | Defines the nature of the puckering (e.g., bent or twisted). |

| Dihedral Angle (C2-N1-C4-C3) | 25° - 40° | A key indicator of the degree of ring puckering. |

The exact puckering parameters for this compound would require dedicated experimental (e.g., X-ray crystallography, NMR spectroscopy) or computational studies.

Rotational Barriers of the Amide Bond

The amide bond (CO-N) is a critical linkage in this compound, connecting the azetidine ring to the pyridine (B92270) moiety via a carbonyl group. This bond exhibits partial double bond character due to resonance, which restricts free rotation around it. This restriction leads to the existence of cis and trans isomers, with the trans conformation generally being more stable.

Given that this compound is a derivative of nicotinamide (B372718) (pyridine-3-carboxamide), its rotational barrier is expected to be substantial.

Table 2: Amide Rotational Barriers for Analogous Compounds This table includes experimental and computational data for related compounds to provide an estimated context for the rotational barrier in this compound.

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Nicotinamide | Dynamic NMR | 12.9 ± 0.3 | maastrichtuniversity.nl |

| Picolinamide | Dynamic NMR | 18.3 ± 0.4 | maastrichtuniversity.nl |

| Acylguanidine | NMR Spectroscopy | 15.6 ± 0.1 | mdpi.com |

The rotational barrier in this compound will likely fall within this range, influencing the relative orientation of the azetidine and pyridine rings.

Influence of Substituents on Molecular Geometry

Substituents on either the azetidine or pyridine rings can significantly alter the molecular geometry of this compound.

Substituents on the Azetidine Ring:

N-Substitution: The nitrogen atom of the azetidine ring is a potential site for substitution. An N-substituent would not only alter the steric environment around the ring but also influence its electronic properties. For example, N-acylation is known to affect the ring-opening susceptibility of azetidines. bldpharm.com Furthermore, the basicity of the azetidine nitrogen can be modulated by N-substitution, which in turn can affect intramolecular interactions. nih.gov

Other Ring Positions: Substitution at C2 or C4 of the azetidine ring would introduce additional stereocenters and further constrain the ring's conformation. The interplay of steric and electronic effects from multiple substituents would lead to a more complex conformational landscape.

Substituents on the Pyridine Ring:

The electronic nature of substituents on the pyridine ring can influence the properties of the amide bond. Electron-withdrawing groups on the pyridine ring could increase the partial double bond character of the C-N amide bond, thereby increasing the rotational barrier. Conversely, electron-donating groups might have the opposite effect.

The position of substituents on the pyridine ring can also lead to direct steric clashes with the azetidine moiety, forcing changes in the preferred rotational conformation around the amide bond and the bond connecting the carbonyl group to the pyridine ring.

Chirality and Stereochemical Considerations

The C3 carbon of the azetidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-4-(Azetidine-3-carbonyl)pyridine and (S)-4-(Azetidine-3-carbonyl)pyridine. The spatial arrangement of the atoms in these enantiomers is non-superimposable mirror images.

The stereochemistry of azetidine derivatives is of paramount importance in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure azetidines is an active area of research, with various strategies developed to control the stereochemistry during synthesis.

While the specific properties of the individual enantiomers of this compound have not been reported in the reviewed literature, it is a critical consideration for any potential therapeutic application. The absolute configuration of the C3 stereocenter will dictate the precise three-dimensional orientation of the pyridine and azetidine rings relative to each other, which would be crucial for molecular recognition by biological targets.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., DFT) on Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of 4-(Azetidine-3-carbonyl)pyridine. These calculations solve approximations of the Schrödinger equation to predict a molecule's behavior, providing data that complements experimental findings. osti.govnih.gov

DFT methods are used to perform geometry optimization, finding the lowest energy arrangement of atoms and predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional structure, including the pucker of the azetidine (B1206935) ring and the relative orientation of the pyridine (B92270) ring. researchgate.netresearchgate.net

Furthermore, DFT calculations can elucidate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). researchgate.netdntb.gov.ua

Vibrational frequency calculations are another key output, which can be used to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net This theoretical spectrum can be compared with experimental spectra to confirm the structure and purity of a synthesized compound.

Table 1: Molecular Properties of this compound Predictable by DFT

| Property | Description | Significance |

| Optimized Geometry | The lowest energy 3D structure, including bond lengths and angles. | Provides the most stable conformation of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. nih.gov |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies sites for intermolecular interactions and reactions. dntb.gov.ua |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Predicts theoretical IR and Raman spectra for structural confirmation. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

Molecular Dynamics Simulations of the Conformational Landscape

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape of this compound in a simulated environment (e.g., in solution). rsc.org

MD simulations track trajectories of the molecule over nanoseconds or longer, from which key metrics can be calculated. plos.org The Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time, while the Root Mean Square Fluctuation (RMSF) can highlight which parts of the molecule are most flexible. plos.orgnih.gov

Table 2: Key Conformational Parameters Studied by MD Simulations

| Parameter | Description | Significance |

| Azetidine Ring Pucker | The out-of-plane bending of the azetidine ring. | Determines the spatial orientation of substituents on the ring. researchgate.net |

| Dihedral Angle (Py-C=O) | Rotation around the bond between the pyridine and carbonyl groups. | Affects the relative positioning of the two ring systems. |

| Dihedral Angle (Aze-C=O) | Rotation around the bond between the azetidine and carbonyl groups. | Influences the overall molecular shape and steric profile. |

| RMSD | Root Mean Square Deviation of atomic positions from a reference structure. | Measures the stability of a particular conformation over the simulation time. nih.gov |

| RMSF | Root Mean Square Fluctuation of individual atoms. | Identifies the most rigid and flexible regions of the molecule. plos.org |

Molecular Docking Studies for Receptor Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). rjptonline.orgcentralasianstudies.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. hilarispublisher.com

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, or strength of the interaction, which is often reported as a binding energy (e.g., in kcal/mol). hilarispublisher.com

Table 3: Hypothetical Interaction Profile of this compound in a Protein Binding Site

| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction |

| Pyridine Nitrogen | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bond, Ionic Interaction nih.gov |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Cation-π Interaction mdpi.com |

| Carbonyl Oxygen | Arginine, Lysine, Serine | Hydrogen Bond |

| Azetidine Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond |

| Azetidine CH₂ groups | Leucine, Valine, Isoleucine | Hydrophobic/Van der Waals Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Predictions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent compounds. chemrevlett.comnih.gov

The process begins by generating a dataset of molecules with known activities (e.g., IC₅₀ values). For each molecule, a set of numerical "descriptors" is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. chemrevlett.commdpi.com

A robust QSAR model is validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govchemrevlett.com A high Q² value indicates good predictive power. The model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 4: Example Framework for a QSAR Model of this compound Analogues

| Compound Analogue (Substitution) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| H (Parent) | 1.2 | 3.5 D | 6.5 | 6.4 |

| 2'-fluoro-pyridine | 1.4 | 4.1 D | 6.8 | 6.9 |

| N-methyl-azetidine | 1.1 | 3.2 D | 6.3 | 6.2 |

| 2'-chloro-pyridine | 1.8 | 4.3 D | 7.1 | 7.2 |

| N-ethyl-azetidine | 1.5 | 3.1 D | 6.1 | 6.0 |

This table is a hypothetical representation.

Mechanistic Elucidation of Synthetic Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, this involves mapping the potential energy surface of a proposed reaction pathway. researchgate.net

For instance, a key synthetic step might be the formation of the azetidine ring or the coupling of the azetidine-3-carbonyl moiety to the pyridine ring. Using DFT, chemists can model the structures and energies of reactants, intermediates, transition states, and products. researchgate.net The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net This understanding can help in optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and reduce byproducts. For example, computational studies can rationalize why a particular reagent or catalyst leads to a specific stereochemical outcome, as seen in the synthesis of other substituted azetidines. nih.gov

Prediction of Reactivity Profiles

The reactivity of this compound can be predicted using computational methods that analyze its electronic structure. The Molecular Electrostatic Potential (MEP) map is particularly useful for this purpose. It visualizes the electron density around the molecule, identifying sites prone to electrophilic or nucleophilic attack.

For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating its nucleophilic character and susceptibility to protonation or alkylation. mdpi.com Conversely, the carbonyl carbon would exhibit a positive potential (blue), marking it as an electrophilic site vulnerable to attack by nucleophiles. The hydrogen on the azetidine nitrogen is acidic and can be removed by a base.

Frontier Molecular Orbital (FMO) theory is another approach. The distribution of the HOMO indicates the likely sites for electrophilic attack, while the distribution of the LUMO shows the likely sites for nucleophilic attack. nih.gov This information is critical for predicting the outcomes of various chemical reactions and understanding potential metabolic pathways.

Applications As Molecular Scaffolds and Building Blocks in Chemical Biology Research

Development of Diverse Compound Libraries

The synthesis of compound libraries with high skeletal diversity is fundamental to drug discovery and chemical biology. The 4-(azetidine-3-carbonyl)pyridine scaffold is an excellent starting point for generating such libraries. The azetidine (B1206935) ring, a less-explored saturated heterocycle compared to its five- and six-membered counterparts, provides novel three-dimensional character to collections of small molecules. acs.org

The synthetic accessibility of substituted azetidines allows for the creation of diverse libraries pre-optimized for specific properties, such as those required for central nervous system (CNS) drugs. acs.org The general strategy involves synthesizing a core azetidine structure which can then be elaborated through various chemical reactions. For instance, functional groups on the azetidine ring, such as a nitrile, can be reduced to a primary amine, which then serves as a handle for further diversification. acs.org

Similarly, the pyridine (B92270) ring is a cornerstone of many compound libraries due to its presence in numerous therapeutic agents and its ability to engage in various biological interactions. nih.gov Pyridine derivatives are among the most extensively used scaffolds in drug design. nih.gov The creation of libraries of pyridine derivatives often involves multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.govnih.gov

By combining these two moieties, the this compound scaffold offers multiple points for diversification, as shown in the table below. This allows for the systematic exploration of the chemical space around the core structure, leading to the development of large and diverse compound libraries for screening against various biological targets.

Table 1: Potential Diversification Points of this compound

| Position | Functional Group | Potential Modifications |

|---|---|---|

| Azetidine Nitrogen (N-1) | Secondary Amine | Alkylation, Acylation, Arylation, Sulfonylation |

| Azetidine Carbon (C-2, C-4) | Methylene (B1212753) | Introduction of substituents |

| Pyridine Nitrogen (N-1') | Ring Nitrogen | N-oxide formation, Quarternization |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. This is often achieved through bioisosteric replacement, where one functional group or substructure is exchanged for another with similar physical or chemical properties. The azetidine ring in this compound makes it an effective bioisostere for other cyclic amines, such as the commonly used piperazine (B1678402) ring. blumberginstitute.org

For example, in the design of orexin (B13118510) receptor antagonists, an azetidine moiety was used to replace a homopiperazine (B121016) ring. blumberginstitute.org The smaller, more constrained azetidine ring can position key pharmacophoric features in a more defined orientation. It has been shown to effectively engage in dual hydrogen-bonding interactions with aspartate and asparagine residues in a receptor binding pocket, sometimes forming closer and more optimal interactions than its larger ring counterparts. blumberginstitute.org The replacement of a piperazine with an azetidine can lead to significant improvements in properties like selectivity and potency.

The pyridine moiety also serves as a bioisostere for other aromatic systems, like a phenyl ring, with the added advantage of having a nitrogen atom that can act as a hydrogen bond acceptor. This feature is crucial for anchoring a molecule within a protein's binding site.

Role in Privileged Scaffold Design

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govpageplace.de These scaffolds represent a validated starting point for the design of new bioactive compounds. Both the pyridine ring and, increasingly, the azetidine ring are considered privileged structures. acs.orgnih.govresearchgate.net

Pyridine: The pyridine ring is a ubiquitous feature in a vast number of marketed drugs and natural products. nih.gov Its inclusion in a molecule often confers favorable properties, including improved water solubility and the ability to form key hydrogen bonds. nih.gov Its heteroaromatic nature makes it a versatile pharmacophore in medicinal chemistry. nih.govresearchgate.net

Azetidine: While historically less common than β-lactams, the fully saturated azetidine ring has gained prominence as a valuable scaffold in modern drug discovery. acs.org Its strained four-membered ring system provides novel exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space. The non-planar, three-dimensional nature of the azetidine ring is a desirable feature for disrupting protein-protein interactions and improving selectivity.

The combination of these two privileged structures in this compound results in a hybrid scaffold with significant potential. It marries the 3D-character and novel vector space of the azetidine with the well-established pharmacophoric properties of the pyridine ring, creating a powerful platform for designing new generations of therapeutic agents. researchgate.net

Probes for Chemical Biology Studies

Chemical probes are small molecules used to study and manipulate biological systems. They often contain a "warhead" to bind to the target, a linker, and a reporter group (e.g., a fluorophore or an affinity tag) for detection. The this compound scaffold is well-suited for the design of such probes.

The functional handles on the scaffold, particularly the secondary amine of the azetidine ring, provide a convenient point for attaching reporter groups via bioorthogonal chemistry. nih.gov For instance, an alkyne or azide (B81097) handle could be installed on the azetidine nitrogen, allowing for a "click" reaction with a corresponding azide- or alkyne-modified fluorophore.

Furthermore, the incorporation of an azetidine moiety into a molecule can enhance its photophysical properties. It has been reported that introducing azetidine-containing heterospirocycles to fluorophore scaffolds can improve performance characteristics such as brightness and photostability. researchgate.net The pyridine portion of the molecule can serve to direct the probe to specific classes of enzymes or receptors where a pyridine ring is a known binding element. While specific reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to probe nucleic acid structures, scaffolds like this compound are more suited for developing probes that target proteins. nih.gov

Potential in Materials Science (e.g., Polymerization, Energetic Materials)

Beyond biological applications, the structural features of this compound suggest potential uses in materials science.

Energetic Materials: The azetidine ring is a component of some high-performance energetic materials. nih.gov The ring strain inherent in the four-membered system results in a significant release of energy upon decomposition. Highly nitrated azetidines, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), are powerful energetic materials. nih.gov By combining an azetidine ring with other nitrogen-rich heterocycles, it is possible to design new polycyclic energetic materials with high density, thermal stability, and high nitrogen content. nih.gov Therefore, a nitrated derivative of this compound could be explored as a candidate for a novel energetic material, leveraging the energetic properties of the azetidine ring and the high nitrogen content of the pyridine ring.

Polymerization: The bifunctional nature of this compound makes it a potential monomer for polymerization. The secondary amine in the azetidine ring could participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. It could also potentially undergo ring-opening polymerization under certain catalytic conditions, although this is less common for N-substituted azetidines. The pyridine ring can also be incorporated into polymer backbones, for example, in the synthesis of coordination polymers where the pyridine nitrogen coordinates to a metal center.

Biological Activity and Mechanism of Action Studies in Vitro and in Silico

Target Identification and Validation Approaches (In Vitro)

In the absence of direct studies on 4-(Azetidine-3-carbonyl)pyridine, the exploration of its potential biological targets relies on the activities reported for its structural analogs.

Enzyme Inhibition Studies (In Vitro)

While no enzyme inhibition data is available for this compound, various azetidine (B1206935) and pyridine (B92270) derivatives have demonstrated inhibitory activity against several enzyme classes.

Azetidine-containing compounds have been identified as inhibitors of various enzymes. For instance, a series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against Mycobacterium tuberculosis by interfering with the biosynthesis of mycolic acids, a key component of the mycobacterial cell envelope. researchgate.net Another study highlighted 3-substituted azetidine carbamates as efficient irreversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. nih.gov Furthermore, certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides featuring an azetidine ring have been identified as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov In one instance, replacing a cyclobutyl group with an azetidine ring resulted in a tenfold increase in activity against PDE4B. nih.gov

Derivatives of pyridine have also been extensively studied as enzyme inhibitors. For example, various pyridine compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR). nih.gov Additionally, some pyridine-ureas have shown inhibitory activity against VEGFR-2. nih.gov

Table 1: Enzyme Inhibition by Analogs of this compound

| Analog Class | Target Enzyme | Reported Activity | Reference |

| Azetidine Derivatives (BGAz) | Mycobacterial Cell Wall Biosynthesis | Bactericidal activity against M. tuberculosis | researchgate.net |

| 3-Substituted Azetidine Carbamates | Monoacylglycerol Lipase (MAGL) | Irreversible inhibition | nih.gov |

| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides with Azetidine | Phosphodiesterase 4B (PDE4B) | IC50 = 0.11 μM for compound 11f | nih.gov |

| Pyridine-Urea Derivatives | VEGFR-2 | Inhibitory activity | nih.gov |

| Deaza Analogs of Folic Acid | Dihydrofolate Reductase (DHFR) | Inhibition of DHFR | nih.gov |

This table presents data for structurally related compounds, not for this compound itself.

Receptor Binding and Modulation Studies (In Vitro)

Specific receptor binding data for this compound is not available. However, studies on analogous structures indicate that the azetidine-pyridine scaffold can interact with specific receptor types.